Barium citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

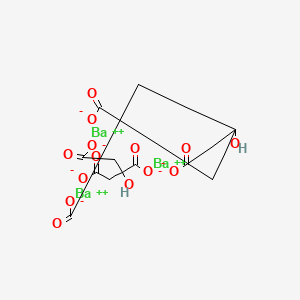

IUPAC Name |

barium(2+);2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Ba/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVWOHWZXOQYDB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ba+2].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ba3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50913939 | |

| Record name | Barium 2-hydroxypropane-1,2,3-tricarboxylate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-25-4, 97403-84-4 | |

| Record name | Barium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribarium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097403844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium 2-hydroxypropane-1,2,3-tricarboxylate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribarium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tribarium dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9X0Y34WC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Barium Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium citrate (B86180), a barium salt of citric acid, is a compound with noteworthy applications in materials science, particularly as a precursor in the synthesis of various barium-containing compounds.[1] This technical guide provides a comprehensive overview of the chemical properties of Barium citrate, including its different hydrated forms, solubility, thermal stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers and drug development professionals in their scientific endeavors.

Chemical Identity and Physical Properties

This compound can exist in several forms, most notably as anhydrous tribarium dicitrate, and its monohydrate and heptahydrate variants. The fundamental properties of these forms are summarized in the table below.

| Property | Tribarium Dicitrate (Anhydrous) | Tribarium Dicitrate Monohydrate | Tribarium Dicitrate Heptahydrate |

| Chemical Formula | C₁₂H₁₀Ba₃O₁₄[2] | C₁₂H₁₂Ba₃O₁₅ | C₁₂H₂₄Ba₃O₂₁[3] |

| Molecular Weight | 790.18 g/mol | 808.19 g/mol | 916.29 g/mol [3] |

| CAS Number | 512-25-4[2][4] | - | 6487-29-2[5] |

| Appearance | Grayish-white crystalline powder[1] | White Crystalline Powder | White Crystalline Powder[5] |

| Solubility in Water | Soluble[1] | Data not available | Data not available |

| Solubility in Other Solvents | Soluble in hydrochloric and nitric acids.[1] | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Decomposition Temperature | Decomposes at 412 °C to form Barium Carbonate (BaCO₃)[6] | Data not available | Data not available |

Chemical Reactivity and Stability

Thermal Decomposition

This compound exhibits predictable thermal decomposition. When heated, it decomposes to form stable barium carbonate at 412°C.[6] This property is crucial in its application as a precursor in solid-state synthesis, where controlled decomposition is required to form other barium compounds.

The overall decomposition reaction can be represented as:

Ba₃(C₆H₅O₇)₂ (s) → 3BaCO₃ (s) + Volatile organic compounds

dot graph ThermalDecomposition { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10];

Reactivity with Acids

This compound is soluble in strong acids such as hydrochloric acid and nitric acid.[1] This is a characteristic reaction of salts of weak acids. The citrate anion reacts with the hydronium ions from the acid to form citric acid, while the barium cation goes into solution as a salt of the strong acid.

For example, the reaction with hydrochloric acid can be represented as:

Ba₃(C₆H₅O₇)₂(s) + 6HCl(aq) → 3BaCl₂(aq) + 2C₆H₈O₇(aq)

Reactivity with Bases

When a solution containing barium ions is mixed with a strong base like sodium hydroxide (B78521), a white precipitate of barium hydroxide is formed.[7] This suggests that this compound would react with sodium hydroxide in an aqueous solution.

Ba₃(C₆H₅O₇)₂(aq) + 6NaOH(aq) → 3Ba(OH)₂(s) + 2Na₃C₆H₅O₇(aq)

Applications in Materials Science

A significant application of this compound is its use as a precursor in the synthesis of barium titanate (BaTiO₃), a ferroelectric ceramic with numerous applications in electronics.[6][8] The citrate gel method, a variation of the sol-gel process, utilizes this compound to achieve a homogeneous mixture of barium and titanium ions at the molecular level. This leads to the formation of phase-pure barium titanate at lower temperatures compared to traditional solid-state reaction methods.

dot graph BariumTitanateSynthesis { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for Barium Titanate synthesis via the citrate gel route.

Experimental Protocols

Synthesis of Tribarium Dicitrate Pentahydrate

This protocol describes the synthesis of tribarium dicitrate pentahydrate from citric acid monohydrate and barium carbonate.[2]

Materials:

-

Citric acid monohydrate (C₆H₈O₇·H₂O)

-

Barium carbonate (BaCO₃)

-

Deionized water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus

Procedure:

-

Dissolve 2.0818 g (10.0 mmol) of citric acid monohydrate in 25 ml of deionized water in a beaker.

-

Slowly add 2.9615 g (15.0 mmol) of barium carbonate to the citric acid solution while stirring. Effervescence will be observed.

-

Heat the resulting slurry to boiling to ensure complete reaction.

-

Filter the hot slurry to remove any unreacted barium carbonate.

-

Allow the filtrate to cool and dry at room temperature to yield tribarium dicitrate pentahydrate as a white powder.

Characterization by Thermogravimetric Analysis (TGA)

TGA can be used to study the thermal decomposition of this compound.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into an alumina (B75360) or platinum crucible.

-

Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature. The resulting thermogram will show the decomposition temperature and the mass of the final product.

Characterization by X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized this compound.

Instrumentation:

-

X-ray Diffractometer with Cu Kα radiation

Procedure:

-

Grind the this compound sample to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample on a sample holder.

-

Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02°.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities with standard diffraction patterns from databases like the Powder Diffraction File (PDF).

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Instrumentation:

-

FTIR Spectrometer

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Record the infrared spectrum in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum to identify characteristic absorption bands for carboxylate groups, hydroxyl groups, and C-H bonds.

Quantitative Analysis of Barium by Gravimetric Method

This protocol describes the determination of the barium content in this compound by precipitating it as barium sulfate (B86663).[9]

Materials:

-

This compound sample

-

Dilute sulfuric acid (H₂SO₄)

-

Deionized water

-

Beakers

-

Ashless filter paper

-

Funnel

-

Muffle furnace

-

Desiccator

-

Analytical balance

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a minimal amount of dilute nitric acid, followed by dilution with deionized water.

-

Heat the solution to boiling and slowly add a slight excess of dilute sulfuric acid while stirring continuously to precipitate barium sulfate.

-

Digest the precipitate by keeping the solution hot for about an hour to allow the precipitate particles to grow.

-

Filter the hot solution through a pre-weighed ashless filter paper.

-

Wash the precipitate with hot deionized water until the washings are free of sulfate ions (test with barium chloride solution).

-

Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.

-

Dry and then ignite the crucible in a muffle furnace at a high temperature (e.g., 800°C) until the filter paper has completely turned to ash.

-

Cool the crucible in a desiccator and weigh it.

-

From the mass of the barium sulfate precipitate, calculate the mass and percentage of barium in the original this compound sample.

dot graph GravimetricAnalysis { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for the gravimetric analysis of barium in this compound.

References

- 1. Experimental Procedure, Characterization Techniques [ebrary.net]

- 2. Tribarium dicitrate pentahydrate, [Ba3(C6H5O7)2(H2O)4]·H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tribarium dicitrate | CAS#:512-25-4 | Chemsrc [chemsrc.com]

- 4. Quantitative Determination of Barium—Super Value Laboratory Kit | Flinn Scientific [flinnsci.com]

- 5. marz-kreations.com [marz-kreations.com]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. Gravimetric Estimation of Barium (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Barium citrate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of barium citrate (B86180), focusing on its chemical properties, synthesis, and applications relevant to research and development. This document distinguishes between the common forms of barium citrate, offering detailed data and protocols for scientific application.

Core Concepts: Chemical Identification and Properties

This compound is the barium salt of citric acid. It exists in different hydration states, most commonly as the anhydrous form, tribarium dicitrate, and as a hydrated salt, this compound heptahydrate. A pentahydrate form has also been structurally characterized.

Data Presentation: Physicochemical Properties

The fundamental properties of the anhydrous and heptahydrate forms of this compound are summarized below for easy comparison.

| Property | Tribarium Dicitrate | This compound Heptahydrate |

| CAS Number | 512-25-4[][2] | 6487-29-2[3] |

| Molecular Formula | C₁₂H₁₀Ba₃O₁₄[2][4] | C₁₂H₂₄Ba₃O₂₁ or (C₆H₅O₇)₂•Ba₃•7H₂O[3][5][6] |

| Molecular Weight | 790.18 g/mol [][2] | 916.3 g/mol [5][6] |

| IUPAC Name | tris(barium(2+));bis(2-hydroxypropane-1,2,3-tricarboxylate)[4] | barium(2+);2-hydroxypropane-1,2,3-tricarboxylate;heptahydrate[5][7] |

| Appearance | Grayish-white crystalline powder | White to off-white solid[5] |

| Solubility | Soluble in water, hydrochloric, and nitric acids | Soluble in water[5] |

| Boiling Point | 309.6°C at 760 mmHg[2] | Not available |

| Flash Point | 155.2°C[2] | Not available |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in a research setting.

Synthesis of this compound Heptahydrate

A general method for the synthesis of this compound heptahydrate involves the reaction of a soluble barium salt with citric acid in an aqueous solution.[5]

Materials:

-

Barium hydroxide (B78521) (Ba(OH)₂) or Barium carbonate (BaCO₃)

-

Citric acid (C₆H₈O₇)

-

Deionized water

Procedure:

-

Preparation of Barium Solution: Dissolve a stoichiometric amount of barium hydroxide or barium carbonate in deionized water. Gentle heating may be required to facilitate the dissolution of barium carbonate.

-

Addition of Citric Acid: In a separate vessel, prepare an aqueous solution of citric acid.

-

Reaction: Slowly add the citric acid solution to the barium solution with continuous stirring.

-

Crystallization: Allow the resulting solution to cool to room temperature. Slow evaporation of the solvent will promote the crystallization of this compound heptahydrate.[5]

-

Isolation and Drying: The crystals are isolated by filtration and subsequently dried under controlled conditions to yield the pure product.[5]

Quantitative Analysis of Barium in this compound

A standard gravimetric analysis can be adapted to determine the barium content in a sample of this compound. This method involves the precipitation of barium as insoluble barium sulfate (B86663).

Materials:

-

This compound sample

-

Hydrochloric acid (HCl), dilute

-

Sulfuric acid (H₂SO₄), dilute

-

Ashless filter paper

-

Muffle furnace

-

Desiccator

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in dilute hydrochloric acid.

-

Precipitation: Heat the solution to boiling and add a slight excess of dilute sulfuric acid to precipitate the barium as barium sulfate (BaSO₄).

-

Digestion: Keep the solution hot for a period to allow the precipitate to digest and form larger, more easily filterable particles.

-

Filtration: Filter the hot solution through a pre-weighed piece of ashless filter paper. Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (as tested with silver nitrate (B79036) solution).

-

Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a crucible. Dry and then ignite the filter paper in a muffle furnace until only the white barium sulfate precipitate remains.

-

Weighing: Cool the crucible in a desiccator and weigh it. Repeat the heating, cooling, and weighing steps until a constant weight is achieved.

-

Calculation: From the final weight of the barium sulfate, the amount of barium in the original sample can be calculated using stoichiometric ratios.

Applications in Research and Drug Development

This compound serves as a valuable compound in several areas of scientific research and is a precursor in certain pharmaceutical applications.

Proteomics: Protein Precipitation

This compound heptahydrate is utilized as a biochemical for proteomics research, specifically for the selective precipitation of proteins.[3][5] This technique is advantageous for enriching certain classes of proteins, such as negatively charged proteins, from complex biological samples.[5] The high efficiency of protein recovery makes it suitable for studies with limited sample material.[5] The resulting protein precipitate is compatible with downstream analytical techniques like mass spectrometry and gel electrophoresis.[5]

Experimental Workflow for Protein Precipitation:

Precursor in the Synthesis of Barium-Containing Materials

This compound is a precursor for the synthesis of other barium compounds.[] For instance, it can be used in the production of radiopaque contrast agents for medical imaging.[] While barium sulfate is the most common contrast agent for gastrointestinal imaging, the synthesis of novel barium-based contrast agents can start from precursors like this compound.[5][8][9][10][11] Additionally, it serves as a starting material in the synthesis of advanced materials such as ceramics and catalysts.[5]

Logical Relationship in Material Synthesis:

Potential Role in Signaling Pathways and Drug Development

While there is no direct evidence of this compound's involvement in specific signaling pathways, the citrate anion is a key intermediate in the Krebs cycle (citric acid cycle), a central metabolic pathway.[12] Exogenous citrate has been shown to influence cellular metabolism and promote osteogenic gene expression.[13] Barium ions, on the other hand, are known to have physiological effects, though their interaction with the citrate metabolic pathway is not well-defined. The use of this compound as a precursor for drug synthesis is an area of ongoing research, particularly in the development of novel imaging agents and potentially as a component in drug delivery systems.[14][15]

Conceptual Diagram of Citrate's Metabolic Role:

References

- 2. tribarium dicitrate | CAS#:512-25-4 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C12H10Ba3O14 | CID 9810971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound heptahydrate | 6487-29-2 [smolecule.com]

- 6. This compound heptahydrate | C12H24Ba3O21 | CID 71431248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Tribasic HeptahydrateCAS #: 6487-29-2 [eforu-chemical.com]

- 8. Development of barium-based low viscosity contrast agents for micro CT vascular casting: Application to 3D visualization of the adult mouse cerebrovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TITLE -Radiopaque contrast media/PHARMACEUTICAL CHEMISTRY | PDF [slideshare.net]

- 10. Contrast media | Radiology Key [radiologykey.com]

- 11. howradiologyworks.com [howradiologyworks.com]

- 12. Role of Citrate in Pathophysiology and Medical Management of Bone Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Barium Citrate from Barium Hydroxide

Abstract

This technical guide provides a detailed overview of the synthesis of barium citrate (B86180) from the reaction of barium hydroxide (B78521) and citric acid. The core of this process is a neutralization and precipitation reaction, yielding tribarium dicitrate. This document outlines the fundamental chemical principles, a comprehensive experimental protocol, and key physicochemical data. It is intended to serve as a valuable resource for professionals in research and development who require a foundational understanding and a practical methodology for the preparation of barium citrate.

Introduction

This compound, specifically tribarium dicitrate (Ba₃(C₆H₅O₇)₂), is an inorganic salt formed from barium and citric acid. It presents as a grayish-white crystalline powder with solubility in water and acidic solutions.[1][2] The synthesis from barium hydroxide and citric acid is a straightforward and efficient method, relying on the principles of acid-base neutralization followed by the precipitation of the resulting salt. This reaction is advantageous due to the high purity of the product that can be achieved and the relatively simple process controls required. This compound serves as a precursor in the manufacture of other specialized barium compounds and has applications as a stabilizer in certain industrial formulations.[2] This guide provides a robust, generalized protocol for its synthesis, alongside relevant quantitative data and process visualizations.

Chemical Reaction Pathway

The synthesis is a classic acid-base neutralization reaction. Barium hydroxide, a strong base, reacts with citric acid, a weak tri-carboxylic acid. The reaction proceeds according to the following stoichiometry, resulting in the formation of a this compound precipitate and water.

Balanced Chemical Equation:

3 Ba(OH)₂ (aq) + 2 C₆H₈O₇ (aq) → Ba₃(C₆H₅O₇)₂ (s)↓ + 6 H₂O (l)

In this reaction, three moles of barium hydroxide react with two moles of citric acid to produce one mole of tribarium dicitrate, which precipitates out of the aqueous solution.[3]

Caption: Chemical reaction pathway for this compound synthesis.

Experimental Protocol

The following is a generalized laboratory-scale protocol for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

3.1. Materials and Equipment

-

Reagents:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Citric acid (anhydrous, C₆H₈O₇)

-

Deionized water

-

-

Equipment:

-

250 mL Beakers

-

100 mL Graduated cylinders

-

Magnetic stirrer with stir bar

-

Büchner funnel and vacuum flask

-

Whatman No. 1 filter paper (or equivalent)

-

Glass stirring rod

-

Spatula

-

Drying oven

-

Analytical balance

-

3.2. Procedure

-

Preparation of Reactant Solutions:

-

Barium Hydroxide Solution (approx. 0.3 M): Weigh 28.41 g of barium hydroxide octahydrate and dissolve it in 200 mL of deionized water in a 400 mL beaker. Gently warm the solution on a hotplate with stirring to facilitate complete dissolution. Allow the solution to cool to room temperature.

-

Citric Acid Solution (approx. 0.2 M): Weigh 7.68 g of anhydrous citric acid and dissolve it in 200 mL of deionized water in a separate 400 mL beaker. Stir until fully dissolved.

-

-

Precipitation Reaction:

-

Place the beaker containing the barium hydroxide solution on a magnetic stirrer and begin stirring at a moderate speed.

-

Slowly add the citric acid solution to the barium hydroxide solution dropwise using a burette or dropping funnel over a period of approximately 30 minutes.

-

A dense, white precipitate of this compound will form immediately.

-

-

Digestion of the Precipitate:

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. This "digestion" period allows for the formation of larger, more easily filterable crystals and ensures the reaction goes to completion.

-

-

Isolation and Washing:

-

Set up a vacuum filtration apparatus with a Büchner funnel and a pre-weighed filter paper.

-

Wet the filter paper with a small amount of deionized water to ensure a good seal.

-

Pour the this compound slurry into the funnel and apply vacuum to separate the precipitate from the supernatant.

-

Wash the precipitate on the filter with three successive 50 mL portions of cold deionized water to remove any unreacted starting materials or soluble impurities.

-

-

Drying:

-

Carefully remove the filter paper with the product from the funnel and place it on a watch glass.

-

Dry the product in a drying oven at 90-105°C for at least 4 hours, or until a constant weight is achieved.

-

Transfer the dried, grayish-white this compound powder to a labeled, sealed container.

-

Caption: Experimental workflow for this compound synthesis.

Data Presentation

Quantitative data is crucial for reproducibility and quality control. The following tables summarize key properties and a sample theoretical yield calculation based on the provided protocol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Ba₃(C₆H₅O₇)₂ | [3] |

| IUPAC Name | Tribarium dicitrate | [3] |

| Molecular Weight | 790.2 g/mol | [3] |

| Appearance | Grayish-white crystalline powder | [2] |

| Solubility | Soluble in water and acid solutions |[2] |

Table 2: Sample Theoretical Yield Calculation

| Parameter | Barium Hydroxide (8H₂O) | Citric Acid (Anhydrous) |

|---|---|---|

| Molecular Weight | 315.46 g/mol | 192.12 g/mol |

| Moles Used | 0.090 moles (28.41 g) | 0.040 moles (7.68 g) |

| Stoichiometric Ratio | 3 | 2 |

| Moles Required | 0.060 moles | 0.040 moles |

| Limiting Reagent | - | Yes |

| **Theoretical Yield (Ba₃(C₆H₅O₇)₂) ** | 15.8 g (Based on Citric Acid) | - |

Note: The experimental yield should be determined by weighing the final dried product and can be expressed as a percentage of the theoretical yield.

Table 3: Illustrative Thermal Decomposition Stages

| Stage | Temperature Range (°C) | Process | Resulting Product |

|---|---|---|---|

| 1 | 100 - 200 | Dehydration | Anhydrous this compound |

| 2 | 400 - 600 | Oxidative Decomposition | Barium Carbonate (BaCO₃) |

| 3 | > 1300 | Carbonate Decomposition | Barium Oxide (BaO) |

Note: This table is illustrative, based on the behavior of similar metal citrates and barium salts. Actual decomposition temperatures may vary based on heating rate and atmosphere.[1][4]

Safety and Handling

All soluble barium compounds, including barium hydroxide and any unreacted precursors, are toxic if ingested or inhaled.[3]

-

Engineering Controls: Always handle barium compounds inside a chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a full-length lab coat.

-

Disposal: Dispose of all waste containing barium in accordance with local, state, and federal regulations for hazardous waste. Do not discharge into drains.

Conclusion

The synthesis of this compound from barium hydroxide and citric acid is an effective precipitation reaction that can be readily performed in a standard laboratory setting. By carefully controlling the stoichiometry and adhering to the outlined protocol for reaction, isolation, and purification, a high-purity product can be consistently obtained. This guide provides the necessary technical information, including a detailed experimental workflow and quantitative data, to support researchers and scientists in the successful synthesis of this compound.

References

An In-Depth Technical Guide to the Solubility of Barium Citrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Barium citrate (B86180) (Ba₃(C₆H₅O₇)₂), a tribarium dicitrate, is a compound with relevance in various scientific and industrial fields. It has been used in the production of radiopaque contrast agents and as a precipitating agent in proteomics research.[1][2] However, a thorough understanding of its solubility in aqueous media is crucial for optimizing its use, particularly in pharmaceutical and drug development contexts where bioavailability and formulation stability are paramount.

There is conflicting qualitative information in the available literature regarding the solubility of barium citrate. Some sources describe it as "soluble in water,"[3][4] while others characterize it as "very insoluble." This ambiguity highlights the need for a more detailed examination and quantitative analysis. This guide will delve into the theoretical aspects governing its solubility and provide actionable experimental designs for its determination.

Chemical and Physical Properties

A clear understanding of the properties of this compound and its constituent ions is fundamental to understanding its solubility.

| Property | Value | Reference |

| Chemical Formula | Ba₃(C₆H₅O₇)₂ | [5] |

| Molar Mass | 790.18 g/mol | [5] |

| CAS Number | 512-25-4 | [3] |

| Appearance | Grayish-white crystalline powder | [3] |

| Synonyms | Tribarium dicitrate | [5] |

Theoretical Framework for Solubility

The solubility of this compound is primarily governed by the equilibrium between the solid salt and its dissolved ions in solution:

Ba₃(C₆H₅O₇)₂(s) ⇌ 3Ba²⁺(aq) + 2C₆H₅O₇³⁻(aq)

The solubility product constant (Ksp) for this equilibrium is given by:

Ksp = [Ba²⁺]³[C₆H₅O₇³⁻]²

A definitive Ksp value for this compound is not reported in common chemical databases. However, the principles of chemical equilibrium can be used to predict how its solubility will be affected by various factors.

The Role of Citric Acid Chemistry

Citric acid (H₃C₆H₅O₇) is a weak triprotic acid, meaning it can donate three protons in a stepwise manner. The speciation of citrate in solution is pH-dependent, which in turn significantly impacts the solubility of this compound.

The dissociation equilibria for citric acid are as follows:

H₃C₆H₅O₇ ⇌ H⁺ + H₂C₆H₅O₇⁻ (pKa₁) H₂C₆H₅O₇⁻ ⇌ H⁺ + HC₆H₅O₇²⁻ (pKa₂) HC₆H₅O₇²⁻ ⇌ H⁺ + C₆H₅O₇³⁻ (pKa₃)

The approximate pKa values for citric acid at 25°C are:

-

pKa₁ ≈ 3.13

-

pKa₂ ≈ 4.76

-

pKa₃ ≈ 6.40

This multi-stage dissociation means that the concentration of the fully deprotonated citrate ion (C₆H₅O₇³⁻), which directly participates in the this compound solubility equilibrium, is highly dependent on the pH of the solution.

Effect of pH on Solubility

In acidic solutions (low pH), the concentration of the citrate anion (C₆H₅O₇³⁻) is significantly reduced as the equilibrium shifts towards the protonated forms (HC₆H₅O₇²⁻, H₂C₆H₅O₇⁻, and H₃C₆H₅O₇). According to Le Châtelier's principle, a decrease in the concentration of the citrate anion will cause the solubility equilibrium of this compound to shift to the right, resulting in increased dissolution of the solid.

Therefore, This compound is expected to be more soluble in acidic solutions . This is consistent with qualitative observations that it is "soluble in... acid solutions."[3] In neutral or alkaline solutions, the concentration of the citrate anion is higher, which would decrease the solubility of this compound.

The relationship between pH and the speciation of citrate can be visualized with the following diagram:

Figure 1: Speciation of Citrate as a Function of pH.

Common Ion Effect

The solubility of this compound will be reduced in a solution that already contains either barium ions (Ba²⁺) or citrate ions (C₆H₅O₇³⁻) from another source. This is known as the common ion effect. For instance, adding a soluble barium salt like barium chloride (BaCl₂) or a soluble citrate salt like sodium citrate (Na₃C₆H₅O₇) to a saturated solution of this compound will shift the solubility equilibrium to the left, causing precipitation of this compound and thus lowering its molar solubility.

Temperature Effects

The effect of temperature on the solubility of this compound has not been documented. For most ionic compounds, solubility increases with temperature; however, this is not universally true. The enthalpy of solution (ΔH_sol) would need to be determined experimentally to predict the effect of temperature. If the dissolution is endothermic (ΔH_sol > 0), solubility will increase with temperature. If it is exothermic (ΔH_sol < 0), solubility will decrease with increasing temperature.

Experimental Protocols for Solubility Determination

Given the absence of definitive quantitative data, this section provides detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Determination of Molar Solubility in Water

This method directly measures the mass of dissolved this compound in a known volume of water.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess of solid this compound to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer and a constant temperature water bath are recommended.

-

-

Separation of the Aqueous Phase:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a pre-weighed, fine-pore filter paper (e.g., Whatman No. 42) to remove all solid particles. It is crucial to avoid any loss of the solution during this step.

-

-

Evaporation and Weighing:

-

Accurately measure a known volume of the clear filtrate into a pre-weighed evaporating dish.

-

Gently heat the evaporating dish to evaporate the water completely. A drying oven set at a temperature just above 100°C is suitable.

-

Once all the water has evaporated, cool the evaporating dish in a desiccator and weigh it.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and its initial empty mass.

-

The molar solubility can then be calculated by dividing the mass of the dissolved this compound by its molar mass and the volume of the filtrate used.

-

The following workflow diagram illustrates this process:

References

Unraveling the Thermal Degradation of Barium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition products of barium citrate (B86180). Drawing upon available literature and analogous studies of alkaline earth metal citrates, this document outlines the expected decomposition pathway, intermediate products, and final residues. Due to a scarcity of detailed studies on pure barium citrate, this guide incorporates data from related compounds, primarily calcium citrate, to present a scientifically grounded projection of its thermal behavior.

Executive Summary

The thermal decomposition of this compound is a multi-stage process initiated by dehydration, followed by the degradation of the citrate moiety to form barium carbonate, and culminating in the decomposition of barium carbonate at significantly higher temperatures. The primary stable intermediate is barium carbonate, which forms at approximately 412°C.[1] This process is of interest in various fields, including materials science and pharmaceutical development, where barium compounds are utilized as precursors or excipients. Understanding the thermal stability and decomposition products is critical for process optimization and quality control.

Thermal Decomposition Pathway

The thermal degradation of this compound is expected to proceed through the following principal stages:

-

Stage 1: Dehydration. Hydrated forms of this compound will first lose water molecules upon heating. The temperature range for this stage can vary depending on the hydration state and atmospheric conditions but typically occurs below 200°C.

-

Stage 2: Decomposition to Barium Carbonate. Following dehydration, the anhydrous this compound decomposes. The organic citrate portion of the molecule breaks down, leading to the formation of stable barium carbonate (BaCO₃) and the evolution of gaseous byproducts. The key decomposition temperature for this process is reported to be 412°C.[1]

-

Stage 3: Decomposition of Barium Carbonate. Barium carbonate is a thermally stable compound and requires significantly higher temperatures to decompose into barium oxide (BaO) and carbon dioxide (CO₂). This decomposition typically begins at temperatures exceeding 800°C and can extend up to 1300°C.

Quantitative Data

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%)¹ | Analogous Mass Loss (%)² | Primary Solid Product | Evolved Gaseous Products |

| Dehydration | < 200 | Variable | Variable | Anhydrous this compound | H₂O |

| Citrate Decomposition | ~200 - 500 (Peak ~412°C)[1] | ~41.4% | ~38.9% (for Calcium Citrate) | Barium Carbonate (BaCO₃) | CO₂, H₂O, and other organic fragments |

| Carbonate Decomposition | > 800 | ~22.3% (of BaCO₃) | ~22.2% (for Calcium Carbonate) | Barium Oxide (BaO) | CO₂ |

¹Theoretical mass loss for the decomposition of anhydrous tribarium dicitrate (Ba₃(C₆H₅O₇)₂) to barium carbonate (BaCO₃) and for the subsequent decomposition of BaCO₃ to BaO. ²Analogous mass loss data is derived from studies on the thermal decomposition of calcium citrate.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The crucible is placed on a sensitive microbalance within a furnace.

-

Atmosphere: A controlled atmosphere is established by purging the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time. The resulting data is plotted as a thermogram (mass vs. temperature).

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To detect exothermic and endothermic transitions as a function of temperature.

Methodology:

-

Sample and Reference: Two crucibles are used: one containing the this compound sample and a second, empty crucible or one containing an inert reference material (e.g., alumina).

-

Instrumentation: The sample and reference crucibles are placed in a heated block within the furnace.

-

Heating Program: Both crucibles are subjected to the same controlled temperature program as in the TGA experiment.

-

Data Acquisition: The temperature difference between the sample and the reference is measured (DTA), or the heat flow required to maintain both at the same temperature is measured (DSC).

-

Data Analysis: The resulting DTA or DSC curve reveals endothermic events (e.g., dehydration, decomposition) and exothermic events (e.g., oxidative decomposition, crystallization).

Visualizations

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed multi-stage thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for the thermal analysis of this compound.

References

Barium Citrate Tribasic Heptahydrate: A Technical Guide to Its Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium citrate (B86180) tribasic heptahydrate is an organometallic compound with the chemical formula Ba₃(C₆H₅O₇)₂ · 7H₂O. While its applications are not as widespread as some other barium salts, it holds a niche but significant role in specific scientific domains. This technical guide provides an in-depth overview of the core applications, physicochemical properties, synthesis, and safety considerations of barium citrate tribasic heptahydrate. The primary focus is on its utility in proteomics research as a protein precipitating agent. Additionally, its role as a precursor in chemical synthesis is discussed. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

This compound tribasic heptahydrate is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below. It is generally described as soluble in water and acidic solutions, although specific quantitative solubility data is not consistently reported across chemical suppliers, with some sources citing "N/A".[2][3][4] The melting point is often not experimentally determined and is sometimes erroneously reported as its molecular weight.[2][3]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₄Ba₃O₂₁ (or Ba₃(C₆H₅O₇)₂ · 7H₂O) | [1][5] |

| Molecular Weight | 916.29 g/mol | [5] |

| Appearance | White to off-white / grayish-white crystalline powder | [1][6] |

| CAS Number | 6487-29-2 | [5] |

| IUPAC Name | tris(barium(2+));bis(2-hydroxypropane-1,2,3-tricarboxylate);heptahydrate | [7] |

| Thermal Decomposition | Decomposes to barium carbonate at 412°C. Dehydration (loss of water molecules) occurs as the initial step upon heating. | [8] |

Core Applications

Proteomics Research: Protein Precipitation

The most prominently cited application of this compound tribasic heptahydrate is as a biochemical reagent in proteomics research.[5][9] It is used for the selective precipitation of proteins from complex biological mixtures.[1] This process is a crucial step for sample cleanup, enrichment of low-abundance proteins, and removal of interfering substances prior to downstream analytical techniques such as gel electrophoresis and mass spectrometry.[1]

The mechanism of precipitation with this compound is based on the interaction of the tribasic citrate salt with proteins, leading to a reduction in their solubility and causing them to aggregate and precipitate out of the solution. It is suggested to be particularly effective for selectively precipitating negatively charged proteins.[1]

Key advantages cited in literature include:

-

Selective Precipitation: The ability to selectively precipitate certain classes of proteins.[1]

-

High Protein Yield: Stated to be efficient in recovering high amounts of protein from biological samples.[1]

-

Downstream Compatibility: The precipitation method is reported to be compatible with mass spectrometry and gel electrophoresis.[1]

Chemical Synthesis

This compound tribasic heptahydrate serves as a precursor for the synthesis of other barium compounds and materials.[1] Through controlled thermal decomposition (calcination), the citrate salt is converted into barium carbonate (BaCO₃), a key intermediate in the production of various barium-containing materials, including ceramics and catalysts.[8]

Other Potential Applications

-

Medical Imaging Formulations: While barium sulfate (B86663) is the primary contrast agent for gastrointestinal imaging, citrates (such as sodium citrate) have been mentioned in patents as stabilizing or fluidizing agents in barium sulfate suspensions.[10][11] A patent also suggests that coatings for barium sulfate nanoparticles could include citrate.[12] The role of this compound tribasic heptahydrate itself is not well-defined in this context.

-

Stabilizer: It has been suggested for use as a stabilizer for latex paints.[6]

Experimental Protocols

General Synthesis of this compound Tribasic Heptahydrate

This protocol is a generalized procedure based on common acid-base reaction principles.[1]

-

Preparation of Solutions:

-

Prepare an aqueous solution of a barium salt, such as barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃).

-

Prepare an aqueous solution of citric acid (H₃C₆H₅O₇).

-

-

Reaction:

-

Slowly add the citric acid solution to the barium salt solution while stirring continuously. The reaction should be carried out in a stoichiometric ratio to favor the formation of the tribasic salt.

-

The reaction is: 3 Ba(OH)₂ + 2 C₆H₈O₇ → Ba₃(C₆H₅O₇)₂ + 6 H₂O.

-

-

Crystallization:

-

Allow the resulting solution to cool down slowly.

-

Promote crystallization by slow evaporation of the solvent (water).

-

-

Isolation:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with cold deionized water to remove any unreacted starting materials.

-

Dry the crystals appropriately to obtain this compound tribasic heptahydrate.

-

Generalized Protocol for Protein Precipitation in Proteomics

Disclaimer: The following is a generalized protocol, as a specific, validated protocol for this compound tribasic heptahydrate is not available in the literature. This protocol should be used as a template for optimization. Key parameters such as the concentration of the this compound solution, the ratio of precipitant to sample, incubation time, and temperature must be empirically determined for the specific protein mixture and downstream application.

-

Sample Preparation:

-

Start with a clarified protein lysate or biological fluid (e.g., serum, cell extract) from which interfering substances like lipids and nucleic acids have been removed.

-

-

Precipitant Preparation:

-

Prepare a stock solution of this compound tribasic heptahydrate in high-purity water. The concentration will need to be optimized.

-

-

Precipitation Step:

-

Cool the protein sample and the this compound solution on ice.

-

Add the this compound solution to the protein sample dropwise while gently vortexing. The optimal ratio (v/v) must be determined (e.g., starting with 1:1, 1:2, 2:1 sample to precipitant).

-

-

Incubation:

-

Incubate the mixture at a low temperature (e.g., 4°C or on ice) for a period to be optimized (e.g., 30 minutes to overnight) to allow for complete protein precipitation.

-

-

Pelleting:

-

Centrifuge the mixture at high speed (e.g., 10,000 - 15,000 x g) at 4°C for a duration sufficient to pellet the precipitated protein (e.g., 15-30 minutes).

-

-

Washing:

-

Carefully decant the supernatant.

-

Wash the protein pellet with a cold wash buffer (e.g., 70-80% acetone (B3395972) or ethanol (B145695) in water) to remove residual precipitant and other soluble contaminants. This step may need to be repeated.

-

-

Resuspension:

-

Air-dry the pellet briefly to remove the wash solvent.

-

Resuspend the protein pellet in a buffer compatible with the downstream analysis (e.g., a buffer for 2D-gel electrophoresis or a digestion buffer for mass spectrometry).

-

Safety and Handling

This compound tribasic heptahydrate, like other soluble barium compounds, should be handled with care. The primary health hazards are associated with the toxicity of the barium ion (Ba²⁺).

| Hazard Class | GHS Classification | Reference(s) |

| Acute Toxicity (Oral) | Category 4: H302 - Harmful if swallowed. | [7] |

| Acute Toxicity (Inhalation) | Category 4: H332 - Harmful if inhaled. | [7] |

| Pictogram | ||

| Signal Word | Warning | [3] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [7] |

Handling Recommendations:

-

Use in a well-ventilated area or with local exhaust ventilation to minimize dust inhalation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust during handling.

-

Store in a tightly closed container in a dry, cool place.

Conclusion

This compound tribasic heptahydrate is a specialized chemical with a primary, albeit not extensively documented, application in proteomics for the selective precipitation of proteins. Its utility as a precursor in the synthesis of barium carbonate further extends its relevance in materials science. For professionals in drug development, its most immediate relevance lies in its application within the proteomics workflow, a critical component of target identification and biomarker discovery. However, the lack of detailed, publicly available protocols and quantitative performance data necessitates that researchers treat its application as a starting point for empirical optimization. Adherence to strict safety protocols is mandatory when handling this compound due to the inherent toxicity of soluble barium salts.

References

- 1. Buy this compound heptahydrate | 6487-29-2 [smolecule.com]

- 2. This compound Tribasic HeptahydrateCAS #: 6487-29-2 [eforu-chemical.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound CAS#: 512-25-4 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 512-25-4 [chemicalbook.com]

- 7. This compound heptahydrate | C12H24Ba3O21 | CID 71431248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. US20080226522A1 - Barium Sulfate Product - Google Patents [patents.google.com]

- 11. US3689630A - Barium sulfate contrast media - Google Patents [patents.google.com]

- 12. WO2008084028A2 - Coated barium sulphate nanoparticles as contrast agent - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure of Tribarium Dicitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of tribarium dicitrate, a compound of interest in various chemical and pharmaceutical applications. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a core resource for professionals in research and development.

Chemical and Physical Properties

Tribarium dicitrate, also known by its IUPAC name tris(barium(2+));bis(2-hydroxypropane-1,2,3-tricarboxylate), is a metal-organic compound.[1] The anhydrous form has the chemical formula C12H10Ba3O14.[1][2] However, it is more commonly synthesized and characterized in its hydrated form, specifically as tribarium dicitrate pentahydrate.[3]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | Anhydrous: C12H10Ba3O14 Pentahydrate: [Ba3(C6H5O7)2(H2O)4]·H2O | [1][2][3] |

| Molecular Weight | Anhydrous: 790.18 g/mol Pentahydrate: 880.26 g/mol | [2][3] |

| CAS Number | 512-25-4 | [1][2] |

| Appearance | White powder | [3] |

| Boiling Point | 309.6ºC at 760 mmHg | [2] |

| Flash Point | 155.2ºC | [2] |

Table 1: Summary of Chemical and Physical Properties of Tribarium Dicitrate.

Crystallographic Structure

The crystal structure of tribarium dicitrate has been determined for its pentahydrate form, [Ba3(C6H5O7)2(H2O)4]·H2O.[3] The compound crystallizes in a monoclinic system with the space group P21/a.[3] The structure was solved and refined using synchrotron X-ray powder diffraction data.[3]

The asymmetric unit contains three unique barium cations (Ba19, Ba20, and Ba39), two distinct citrate (B86180) anions, and five water molecules.[3] The coordination environment of the barium ions is complex, involving interactions with both the carboxylate and hydroxyl groups of the citrate anions, as well as water molecules. Specifically, Ba19 is ten-coordinate, Ba20 is nine-coordinate, and Ba39 is ten-coordinate.[3] These coordination polyhedra (BaO9 and BaO10) share edges and corners, forming a three-dimensional network.[3]

Detailed crystallographic data is provided in Table 2.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P21/a | [3] |

| a (Å) | 11.4768 | [3] |

| b (Å) | 13.7366 | [3] |

| c (Å) | 15.0626 | [3] |

| β (°) ** | 107.944 | [3] |

| Volume (ų) ** | 2258.62 | [3] |

| Z | 4 | [3] |

| Temperature (K) | 295 | [3] |

Table 2: Crystallographic Data for Tribarium Dicitrate Pentahydrate.

The coordination of the barium ions is a key feature of the crystal structure. The diagram below illustrates the coordination environment of the three unique barium cations.

Coordination environment of Barium cations in Tribarium Dicitrate Pentahydrate.

Experimental Protocols

The synthesis of tribarium dicitrate pentahydrate can be achieved through a straightforward aqueous precipitation reaction.[3] The following protocol is based on the method described in the literature.[3]

-

Dissolution of Citric Acid: Dissolve 10.0 mmol (2.0818 g) of citric acid monohydrate in 25 ml of deionized water.

-

Reaction with Barium Carbonate: To the clear citric acid solution, add 15.0 mmol (2.9615 g) of BaCO3.

-

Heating and Completion of Reaction: The mixture will fizz as carbon dioxide is evolved. To ensure the reaction goes to completion, the slurry is heated to boiling, which will induce further fizzing.

-

Isolation of Product: The resulting slurry is filtered to isolate the solid product.

-

Drying: The collected white powder is dried at room temperature to yield tribarium dicitrate pentahydrate.

The logical workflow for the synthesis is depicted in the following diagram.

Workflow for the synthesis of tribarium dicitrate pentahydrate.

The determination of the crystal structure of tribarium dicitrate pentahydrate involved high-resolution diffraction techniques.[3]

-

Initial Analysis: A laboratory X-ray powder diffraction pattern was first measured using Cu Kα radiation. This allowed for the initial indexing of the unit cell.[3]

-

Synchrotron Data Collection: Due to the complexity of the structure, a high-resolution powder diffraction pattern was measured at beamline 11-BM at the Advanced Photon Source, Argonne National Laboratory, using a wavelength of 0.413891 Å.[3]

-

Structure Solution: The crystal structure was solved from the synchrotron data using Monte Carlo simulated annealing techniques as implemented in the DASH software.[3] The starting fragments for the solution were three barium atoms and two citrate anions.

-

Location of Water Molecules: The oxygen atoms of the water molecules were located in the voids of the solved structure using the Mercury software.[3]

-

Refinement: The positions of the hydrogen atoms were approximated based on an analysis of potential hydrogen-bonding patterns. The final structure was then optimized using density functional techniques.[3]

The workflow for the crystal structure determination is outlined below.

Workflow for the determination of the crystal structure.

Signaling Pathways and Biological Interactions

Currently, there is no significant information available in the cited literature regarding specific signaling pathways or biological interactions involving tribarium dicitrate. Its applications are primarily in the realm of materials science and as a precursor for other barium compounds.[4] Further research is required to elucidate any potential biological roles.

References

Barium Citrate as a Precursor for Nanomaterials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium citrate (B86180), a metal-organic complex, serves as a versatile and highly effective precursor in the synthesis of a wide array of barium-based nanomaterials. The citrate anion, with its multiple carboxyl and hydroxyl groups, acts as a multidentate chelating agent, forming stable complexes with barium ions. This chelation provides a basis for controlled chemical reactions, enabling the synthesis of nanoparticles with specific sizes, morphologies, and crystalline phases. This technical guide provides an in-depth overview of the use of barium citrate precursors in the synthesis of key nanomaterials, including barium titanate (BaTiO₃), barium carbonate (BaCO₃), and barium oxide (BaO), with a focus on experimental protocols and quantitative data for researchers in materials science and drug development.

The Role of Citrate in Nanomaterial Synthesis

Citric acid and its conjugate base, citrate, play a crucial role in wet-chemical synthesis methods such as sol-gel, Pechini, and hydrothermal processes. The primary functions of citrate in these syntheses include:

-

Chelation: Citrate anions form stable, water-soluble chelate complexes with metal cations, preventing their premature precipitation and ensuring a homogeneous distribution of the metal ions in the precursor solution.[1][2]

-

Polymerization: In methods like the Pechini process, the citrate complexes can undergo polyesterification with a polyol, such as ethylene (B1197577) glycol, to form a polymeric resin. This resin immobilizes the metal cations in a rigid organic network, preventing segregation during thermal decomposition.[3][4]

-

Fuel Source: In auto-combustion synthesis, the citrate acts as a fuel, providing the energy for the decomposition of the precursor and the formation of the desired oxide nanomaterial.[5][6]

-

Size and Morphology Control: The concentration of citrate and the pH of the solution can influence the size and morphology of the resulting nanoparticles.[7][8]

Synthesis of Barium-Based Nanomaterials

Barium Titanate (BaTiO₃) Nanoparticles

Barium titanate is a ferroelectric ceramic with significant applications in electronics, including multilayer ceramic capacitors and piezoelectric devices. The Pechini and sol-gel auto-combustion methods are widely used for the synthesis of BaTiO₃ nanoparticles from this compound precursors.

The Pechini method involves the formation of a polyester (B1180765) resin containing a homogeneous distribution of metal cations.[3]

Experimental Protocol:

-

Preparation of this compound Solution: Dissolve barium acetate (B1210297) in ethylene glycol. Add citric acid to this solution and stir until a clear solution is obtained.[3]

-

Preparation of Titanium Citrate Solution: Mix a titanium precursor (e.g., titanium isopropoxide) with citric acid in ethylene glycol.[3]

-

Mixing and Polymerization: Combine the this compound and titanium citrate solutions. Heat the mixture to induce polyesterification, forming a viscous gel.

-

Calcination: The dried gel is then calcined at elevated temperatures to decompose the organic matrix and form crystalline BaTiO₃.[3]

Quantitative Data for BaTiO₃ Synthesis via Pechini Method

| Parameter | Value | Reference |

| Precursors | Barium Acetate, Titanium Isopropoxide, Citric Acid, Ethylene Glycol | [3] |

| Molar Ratio | Ba:Ti:Citric Acid:Ethylene Glycol = 1:1:4.5:20 | [3] |

| Calcination Temp. | 800 °C | [3] |

| Dwell Time | 4 hours | [3] |

| Heating Rate | 10 °C/min | [3] |

| Particle Size | 40-90 nm | [3] |

| Crystal Structure | Cubic | [3][9] |

Workflow for Pechini Synthesis of BaTiO₃ Nanoparticles

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Ba/Ti molar ratio on characteristics of BaTiO3 nanoparticles synthesized with hydrothermal method | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]

- 8. mdpi.com [mdpi.com]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

The Ancillary Role of Citrate in Barium-Based Medical Imaging Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

While barium sulfate (B86663) stands as the cornerstone of radiopaque contrast agents for gastrointestinal imaging, the role of barium citrate (B86180) is notably less direct and extensively documented. Current scientific and patent literature does not support the use of barium citrate as a primary contrast agent. Instead, evidence points to the crucial, albeit ancillary, role of citrate salts, such as sodium citrate, as key additives in barium sulfate formulations. This technical guide synthesizes the available information on the function of citrate in enhancing the physicochemical properties of barium sulfate suspensions used in medical imaging, thereby improving diagnostic efficacy and patient safety.

The primary function of citrate in this context is to act as a dispersant or deflocculating agent. By adsorbing onto the surface of barium sulfate particles, citrate modifies the surface charge, leading to electrostatic repulsion between particles. This prevents agglomeration and sedimentation, ensuring a stable and uniform suspension with low viscosity, which is critical for consistent mucosal coating and clear visualization of the gastrointestinal tract during X-ray and computed tomography (CT) examinations.[1][2]

Physicochemical Properties and Data

The addition of citrate to barium sulfate suspensions significantly impacts their rheological properties. While specific quantitative data for "this compound" as a standalone agent is unavailable in the reviewed literature, patents describing barium sulfate formulations provide insights into the effects of citrate additives. The primary goal is to achieve a high-density suspension with low viscosity that can easily coat the mucosal surfaces without clumping.

| Property | Effect of Citrate Addition | Rationale |

| Viscosity | Reduction | Prevents particle aggregation, leading to a more fluid suspension.[1] |

| Stability | Increase | Prevents flocculation and sedimentation of barium sulfate particles over time.[1] |

| Mucosal Adhesion | Improvement | A uniform, non-aggregated suspension provides a thinner, more consistent coating on the GI tract lining. |

| Particle Size | Maintenance of small particle size in suspension | Prevents the formation of larger agglomerates which can lead to inaccurate diagnoses. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound specifically for imaging applications are not described in the available literature. However, patents related to barium sulfate contrast media describe the preparation of citrate-containing formulations.

Preparation of a Citrate-Stabilized Barium Sulfate Suspension

This generalized protocol is based on descriptions found in patent literature for creating stable barium sulfate suspensions for radiographic use.

Objective: To prepare a stable, low-viscosity aqueous suspension of barium sulfate using a citrate salt as a dispersing agent.

Materials:

-

Barium sulfate powder (USP grade)

-

Sodium citrate (or other water-soluble citrate salt)

-

Purified water

-

Suspending agent (e.g., sodium carboxymethyl cellulose)

-

Sweetening and flavoring agents (optional)

-

Antiseptic (optional)

Procedure:

-

In a suitable vessel, dissolve the predetermined amount of sodium citrate in purified water with agitation.

-

Slowly add the barium sulfate powder to the citrate solution while maintaining vigorous stirring to ensure thorough wetting and to prevent clumping.

-

In a separate vessel, dissolve the suspending agent (e.g., sodium carboxymethyl cellulose) in purified water. This may require heating.

-

Once both solutions are fully homogenized, slowly add the suspending agent solution to the barium sulfate-citrate mixture with continuous stirring.

-

If required, add sweetening materials, spices, and antiseptics to the final mixture.

-

The homogenized mixture is then cooled (e.g., to 5°C) before being dispensed into final containers.

Diagrams and Workflows

The following diagrams illustrate the conceptual role of citrate in barium sulfate suspensions.

Caption: Role of Citrate in Barium Sulfate Suspension.

Caption: Formulation Workflow for Citrate-Containing Barium Sulfate Contrast Media.

Conclusion

References

Whitepaper: The Emerging Roles of Barium and Citrate in Specialized Proteomics Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: While the direct application of barium citrate (B86180) in mainstream proteomics is not established, its constituent ions, barium and citrate, individually play significant and emerging roles in specialized areas of protein research. This technical guide provides an in-depth exploration of these applications. It details the use of barium in mass spectrometry for the identification of specific protein modifications and in the study of protein-ion interactions. Concurrently, it examines the multifaceted roles of citrate in proteomics, from its use as a crucial additive for enhancing phosphopeptide detection in mass spectrometry to its function as an anticoagulant in plasma proteomics. This paper serves as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in leveraging these specialized techniques.

Section 1: Barium in Proteomics and Protein Analysis

The use of barium in proteomics is concentrated in niche, yet powerful, applications that leverage its unique chemical properties. These range from enhancing ionization in mass spectrometry to its use as a probe in studying protein-ion interactions.

Barium Ion Adduct Mass Spectrometry for Carboxylic Acid Identification

Barium ion adduct mass spectrometry is a technique that has shown promise in identifying molecules with carboxylic acid groups, which can be applied to proteomics to study post-translational modifications like protein carboxylation.[1][2] The divalent nature of the barium ion (Ba²⁺) allows it to form stable adducts with deprotonated carboxylic acids, facilitating their detection.

Core Principle: In electrospray ionization mass spectrometry (ESI-MS), barium ions are introduced to the sample. They form adducts with carboxylated molecules, appearing as [M – H + Ba]⁺ or [M – 2H + Ba]²⁺ peaks.[1][2] This specific mass shift allows for the targeted identification of carboxylated species within a complex mixture. This technique has been successfully applied to screen for carboxylic acids in complex organic mixtures.[1]

Experimental Workflow: Barium Adduct MS

Detailed Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of a soluble barium salt (e.g., 100 mM Barium Chloride, BaCl₂) in deionized water.

-

For a protein digest sample, ensure it is desalted and reconstituted in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Add the barium chloride solution to the sample to a final concentration of 1-10 mM. The optimal concentration may require empirical determination.

-

-

Mass Spectrometry:

-

Utilize a high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, for accurate mass measurements.[1][2]

-

Infuse the sample directly or via liquid chromatography into the ESI source.

-

Acquire mass spectra in positive ion mode over a relevant m/z range.

-

-

Data Analysis:

-

Screen the resulting spectra for ion peaks corresponding to the expected barium adducts ([M – H + Ba]⁺).

-

Use the high-resolution mass data to confirm the elemental composition of the detected ions.

-

Perform MS/MS fragmentation on the bariated peaks to confirm the presence of the carboxylic acid group and aid in structural elucidation. Diagnostic fragment ions at m/z 139, 155, and 196 have been reported.[1]

-

Investigating Barium-Protein Interactions

Barium is known to interact with and block certain ion channels, particularly potassium (K⁺) channels.[3] This property can be exploited in proteomics workflows designed to identify and characterize these specific protein interactions, a field known as metalloproteomics.[4][5][6][7] While not a routine application, a hypothetical workflow can be constructed based on established metalloproteomics principles.

Logical Workflow for Identifying Barium-Binding Proteins

Methodology Outline:

-

Protein Extraction: Isolate the protein fraction of interest (e.g., membrane proteins for ion channel studies) under native conditions to preserve protein structure and interactions.

-

Incubation: Incubate the protein extract with a solution containing a barium salt. Include control samples without barium.

-

Separation: Separate the protein complexes using a non-denaturing technique like Size Exclusion Chromatography (SEC).

-

Metal Detection: Analyze the collected fractions using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to identify which fractions contain barium.[6]

-

Protein Identification: Subject the barium-containing fractions to standard proteomics sample preparation (e.g., trypsin digestion) and analyze by LC-MS/MS to identify the proteins that co-eluted with barium.

-

Candidate Validation: Compare protein identifications between the barium-treated and control samples to identify candidate barium-binding proteins.

Section 2: Citrate in Proteomics Sample Preparation and Analysis

Citrate is a versatile and widely used reagent in proteomics, primarily in sample preparation for mass spectrometry. Its roles are critical in handling blood samples and in enhancing the analysis of specific post-translational modifications.

Citrate as an Additive for Enhanced Phosphopeptide Analysis

A significant challenge in phosphoproteomics is the poor detection of phosphopeptides by LC-MS/MS, often due to their interaction with metal ions adsorbed on the stationary phase of the chromatography column.[8] Citrate, as a metal chelator, effectively mitigates this issue.

Mechanism of Action: Citrate is added to the phosphopeptide sample before analysis. During chromatography, it chelates residual metal ions in the LC system, preventing them from binding to the phosphate (B84403) groups of the peptides. This action improves the recovery of phosphopeptides, especially those that are multiply phosphorylated, from the column, leading to a significant increase in detection sensitivity.[8]

Signaling Pathway: Citrate's Role in LC-MS

Quantitative Impact of Citrate Addition:

The addition of citrate has a demonstrable effect on the number of identified phosphorylation sites.

| Protein/Sample | Condition | Number of Phosphorylation Sites Identified | Reference |

| SETDB1 (140 kDa protein) | Without Citrate | 10 | [8] |

| SETDB1 (140 kDa protein) | With 50 mM Citrate | 27 | [8] |

| β-casein digest | Without Citrate | Fewer multiply phosphorylated peptides | [8] |

| β-casein digest | With 50 mM Citrate | Increased recovery of multiply phosphorylated peptides | [8] |

Detailed Experimental Protocol for Phosphopeptide Analysis:

-

Sample Preparation:

-

Perform protein extraction, reduction, alkylation, and tryptic digestion as per standard protocols.

-

Enrich for phosphopeptides using a method such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

-

After enrichment and elution, dry the phosphopeptide sample in a vacuum concentrator.

-

-

Citrate Addition:

-

Prepare a 50 mM solution of citric acid or a citrate salt (e.g., sodium citrate) in 0.1% formic acid.

-

Reconstitute the dried phosphopeptide sample in the 50 mM citrate solution immediately prior to LC-MS/MS analysis.[8]